(Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide, also known as MNTB, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MNTB is a thiazole-based compound that has shown promising results in various scientific studies.
Scientific Research Applications
Antimalarial Activity
TCMDC-125133, which contains a quinazolinedione pharmacophore similar to TCMDC-125668, has shown promising antimalarial activity and low toxicity . The design and synthesis of novel quinazolinedione derivatives have been described based on the synthesis of TCMDC-125133 .
Anticancer Activity
The compound has been evaluated for its antiproliferative activity against the MCF-7 cell line . This suggests potential applications in cancer research and treatment.
Anti-inflammatory Activity
Quinazolinedione, a core structure in TCMDC-125668, is known for its wide range of biological activities, including anti-inflammatory effects . This suggests that TCMDC-125668 could potentially be used in the treatment of inflammatory diseases.
Drug Discovery
The quinazolinedione core in TCMDC-125668 is one of the most notable pharmacophores in drug discovery due to its broad spectrum of biological activities . This makes TCMDC-125668 a valuable compound in the field of medicinal chemistry and drug development.
Synthesis of Derivatives
TCMDC-125668 serves as a base for the synthesis of novel quinazolinedione derivatives . These derivatives can be used to explore new therapeutic agents with improved efficacy and reduced toxicity.
Biological Research
Given its wide range of biological activities, TCMDC-125668 can be used as a tool in biological research to study various biochemical pathways and mechanisms .
Mechanism of Action
Target of Action
TCMDC-125668, also known as Oprea1_626144, N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, or (Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound TCMDC-125668 interacts with its target, PfCLK3, by inhibiting its function. The co-crystal structure of PfCLK3 with TCMDC-125668 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the disruption of the parasite’s RNA splicing, thereby affecting its survival .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125668 affects the RNA splicing pathway in the malaria parasite. RNA splicing is a crucial process in the parasite’s life cycle, and its disruption leads to downstream effects that impair the parasite’s survival . Additionally, TCMDC-125668 has been found to inhibit protein translation and activate the amino acid starvation response .
Result of Action
The molecular and cellular effects of TCMDC-125668’s action primarily involve the disruption of RNA splicing and protein translation in the malaria parasite. This disruption impairs the parasite’s survival and growth . The compound’s action results in the rapid killing of P. falciparum at the trophozoite to schizont stages, prevention of the development of stage V gametocytes, and inhibition of the development of liver stage parasites .
properties
IUPAC Name |
N-[3-(2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-31-25-14-8-7-13-23(25)29-24(22-16-15-19-9-5-6-12-21(19)17-22)18-32-27(29)28-26(30)20-10-3-2-4-11-20/h2-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDCSNCUMXNHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.